molecular formula C12H16N2O4 B2450825 N-(2-methoxyethyl)-N'-(2-methoxyphenyl)ethanediamide CAS No. 357268-82-7

N-(2-methoxyethyl)-N'-(2-methoxyphenyl)ethanediamide

Cat. No. B2450825
CAS RN: 357268-82-7
M. Wt: 252.27
InChI Key: WKECUSHCDMBEST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-N'-(2-methoxyphenyl)ethanediamide, also known as MMPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MMPE belongs to the class of compounds known as N-alkylated diamines, which have been shown to exhibit a range of biological activities. In

Scientific Research Applications

Complexation and Characterization

  • A study explored the synthesis of a new technetium oxo complex of ethanediamide N,N'-bis(2hydroxyethyl). The complexation reaction was scrutinized, detailing aspects such as pH, stoichiometry, technetium valence, and IR spectrum. The complex's behavior was further examined through HPLC studies and electrophoresis measurements, indicating a single peak and a negatively charged complex, respectively (Alla, El-Shahawy, & Mahfouz, 1990).

Crystallographic and Structural Analysis

  • A research focused on the title compound, μ-{N,N'-bis[trans-5-(methoxymethyl)-2-phenyl-1,3-dioxan-5-yl]ethanediamide­(2-)}bis­(triphenyltin), revealing its isolation and crystallographic features. The study provides insights into the molecule's geometry and interatomic distances, contributing to a deeper understanding of its structural attributes (Ross, Wardell, Low, & Ferguson, 1996).

Material Science and Engineering

  • Research into 2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide has been significant in material science, particularly for its use as a strong n-type dopant in organic semiconductor thin films. The substance has demonstrated promising stability and high conductivity, marking it as a valuable component in organic electronic devices (Wei et al., 2012).

Chemical Synthesis and Reactions

  • A study detailed the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal, presenting an effective approach to generate various heterocyclic compounds. This research contributes to the field of organic synthesis, offering pathways to novel N,O- and N,N-heterocycles (Moskvina, Shilin, & Khilya, 2015).

properties

IUPAC Name

N-(2-methoxyethyl)-N'-(2-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-17-8-7-13-11(15)12(16)14-9-5-3-4-6-10(9)18-2/h3-6H,7-8H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKECUSHCDMBEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-N'-(2-methoxyphenyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.